

# A Comparative Analysis of the Abuse Potential of Oxaydo versus Roxicodone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of **Oxaydo®** and **Roxicodone®**, two immediate-release oxycodone hydrochloride formulations. The analysis is supported by experimental data from human abuse potential (HAP) studies, focusing on pharmacokinetic and pharmacodynamic endpoints.

## Introduction

**Oxaydo** and **Roxicodone** are both immediate-release oral formulations of oxycodone, a potent opioid analgesic.<sup>[1][2]</sup> **Roxicodone** is a conventional formulation of oxycodone hydrochloride.<sup>[2]</sup> In contrast, **Oxaydo** is an abuse-deterrent formulation (ADF) of oxycodone designed to mitigate the risk of intranasal abuse.<sup>[3][4]</sup> This is achieved through the inclusion of an inactive ingredient intended to cause nasal irritation if the tablet is crushed and snorted.<sup>[3][4]</sup> This comparative analysis examines the effectiveness of **Oxaydo**'s abuse-deterrent technology by evaluating key data from clinical studies.

## Formulation and Mechanism of Action

Both **Oxaydo** and **Roxicodone** deliver oxycodone, a mu-opioid receptor agonist.<sup>[1][4]</sup> The analgesic and euphoric effects of oxycodone are primarily mediated through its action on these receptors in the central nervous system.<sup>[5][6]</sup> The key difference between the two products lies in their formulation. **Roxicodone** tablets are a conventional immediate-release formulation.<sup>[2]</sup> **Oxaydo**, while also an immediate-release formulation, contains inactive ingredients that form a

viscous gel when crushed and mixed with a small amount of liquid, making it more difficult to prepare for injection.<sup>[7]</sup> Additionally, it contains a component that causes nasal burning and irritation upon intranasal administration.<sup>[3][4]</sup>

## Comparative Data on Abuse Potential

Human abuse potential (HAP) studies are critical in evaluating the relative abuse liability of different drug formulations.<sup>[8]</sup> These studies typically involve experienced, non-dependent recreational opioid users who can reliably assess the subjective effects of the drugs.<sup>[8]</sup>

A key study directly comparing crushed intranasal **Oxaydo** to crushed intranasal Roxicodone provides valuable insights into their respective abuse potentials.<sup>[9]</sup> Below is a summary of the quantitative data from this study.

## Pharmacodynamic Endpoints: Subjective Measures of Abuse Potential

Pharmacodynamic assessments in HAP studies often rely on visual analog scales (VAS) to quantify subjective effects such as "Drug Liking," "Good Drug Effects," and the likelihood of "Taking the Drug Again." The peak effect is denoted as Emax.

| Pharmacodynamic Endpoint   | Crushed Intranasal Oxaydo (Emax)    | Crushed Intranasal Roxicodone (Emax) | Percentage Reduction with Oxaydo | p-value                 |
|----------------------------|-------------------------------------|--------------------------------------|----------------------------------|-------------------------|
| Drug Liking (VAS, 0-100mm) | 70.74 mm <sup>[10]</sup>            | 82.67 mm <sup>[10]</sup>             | 46.9% <sup>[10]</sup>            | <0.0001 <sup>[10]</sup> |
| Good Drug Effects (VAS)    | Significantly Lower <sup>[10]</sup> | Significantly Higher <sup>[10]</sup> | -                                | <0.001 <sup>[10]</sup>  |
| Take Drug Again (VAS)      | Significantly Lower <sup>[10]</sup> | Significantly Higher <sup>[10]</sup> | -                                | <0.001 <sup>[10]</sup>  |
| Overall Drug Liking (VAS)  | Significantly Lower <sup>[10]</sup> | Significantly Higher <sup>[10]</sup> | -                                | <0.001 <sup>[10]</sup>  |

Data sourced from a randomized, double-blind, placebo-controlled, crossover study in recreational opioid users.[10]

## Pharmacokinetic Profile

The rate and extent of drug absorption play a crucial role in its abuse potential. A faster onset and higher peak concentration (Cmax) are generally associated with a greater abuse liability.

| Pharmacokinetic Parameter         | Crushed Intranasal Oxaydo | Crushed Intranasal Roxicodone |
|-----------------------------------|---------------------------|-------------------------------|
| Tmax (Time to Peak Concentration) | Delayed[11]               | Faster[11]                    |
| Cmax (Peak Plasma Concentration)  | Lower[12]                 | Higher[12]                    |

Note: Specific values for Cmax and Tmax from a direct head-to-head intranasal study were not available in the provided search results, but the qualitative relationship is consistently reported.

## Experimental Protocols

The following provides a generalized methodology for a human abuse potential study comparing intranasal administration of crushed abuse-deterrent and non-abuse-deterrent opioid formulations, based on descriptions of similar studies.[13][14][15]

**Study Design:** A randomized, double-blind, double-dummy, active- and placebo-controlled, multi-period crossover study.[14]

**Participants:** Healthy, non-dependent, recreational opioid users with a history of intranasal drug abuse.[14][16] Participants undergo a screening process, including a naloxone challenge to confirm the absence of physical dependence.[15]

**Treatments:**

- Crushed abuse-deterrent formulation (e.g., **Oxaydo**), administered intranasally.
- Crushed non-abuse-deterrent formulation (e.g., Roxicodone), administered intranasally.

- Placebo, administered intranasally.
- Intact oral abuse-deterrent formulation (as a control arm).[\[10\]](#)

#### Procedures:

- Drug Discrimination Phase: Ensures participants can distinguish between the active drug and placebo.[\[13\]](#)
- Treatment Phase: Participants receive each of the study treatments in a randomized order across different treatment periods, separated by a washout period.[\[14\]](#)
- Assessments:
  - Pharmacodynamic (PD) Assessments: Subjective measures, such as "Drug Liking," "Good Drug Effects," "High," and "Take Drug Again," are assessed at regular intervals using validated visual analog scales (VAS).[\[14\]](#) Nasal irritation and ease of snorting are also evaluated.[\[10\]](#)
  - Pharmacokinetic (PK) Assessments: Blood samples are collected at predetermined time points to determine plasma concentrations of the drug and its metabolites, allowing for the calculation of parameters like Cmax, Tmax, and AUC (Area Under the Curve).[\[13\]](#)
  - Safety Assessments: Vital signs, oxygen saturation, and adverse events are monitored throughout the study.[\[15\]](#)

## Visualizations

### Opioid Receptor Signaling Pathway



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oncolink.org [oncolink.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site Maintenance [deadiversion.usdoj.gov]
- 5. Abuse Potential of Biased Mu Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-directed signalling within the opioid receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Opioid Abuse-Deterrent Formulations: Impact and Barriers to Access - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. mass.gov [mass.gov]
- 10. A Randomized, Double-Blind, Double-Dummy, Placebo-Controlled, Intranasal Human Abuse Potential Study of Oxycodone ARIR, a Novel, Immediate-Release, Abuse-Deterrent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics, Tolerability, and Safety of Intranasal Administration of Reformulated OxyContin® Tablets Compared with Original OxyContin® Tablets in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Double-Blind, Double-Dummy Study to Evaluate the Intranasal Human Abuse Potential and Pharmacokinetics of a Novel Extended-Release Abuse-Deterrent Formulation of Oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intranasal abuse potential of an abuse-deterrent oxycodone formulation compared to oxycodone immediate release and placebo in nondependent, recreational opioid users | Journal of Opioid Management [wmpllc.org]
- 15. Abuse potential, pharmacokinetics, pharmacodynamics, and safety of intranasally administered crushed oxycodone HCl abuse-deterrent controlled-release tablets in recreational opioid users - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Abuse Potential of Oxaydo versus Roxicodone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3026203#comparative-analysis-of-oxaydo-versus-roxicodone-abuse-potential>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)